molecular formula C7H8O4 B124929 (1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid CAS No. 151715-95-6

(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid

Cat. No.: B124929
CAS No.: 151715-95-6
M. Wt: 156.14 g/mol
InChI Key: MTWLXSDEHFKHPV-CRCLSJGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Captamine hydrochloride can be synthesized through the reaction of ethanethiol with hydrochloric acid under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water, and the process is carried out at room temperature to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of captamine hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Captamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Captamine hydrochloride can be oxidized to form disulfides.

    Reduction: It can be reduced back to ethanethiol under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.

Major Products

    Oxidation: Disulfides are the major products.

    Reduction: Ethanethiol is regenerated.

    Substitution: Various substituted ethanethiol derivatives are formed.

Scientific Research Applications

Captamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Captamine hydrochloride exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. It stimulates gastric acid and gastrin secretion by binding to specific receptors in the stomach lining. Additionally, it decreases immunoreactive somatostatin by interacting with somatostatin-producing cells in the gut and hypothalamus .

Comparison with Similar Compounds

Similar Compounds

    Cysteamine hydrochloride: Another thiol-containing compound with similar chelating properties.

    Methionine: An amino acid with a thiol group, used in various biochemical processes.

    Glutathione: A tripeptide with a thiol group, known for its antioxidant properties.

Uniqueness

Captamine hydrochloride is unique due to its potent duodenal ulcerogenic properties and its ability to stimulate gastric acid and gastrin secretion more effectively than similar compounds. Its specific interaction with somatostatin-producing cells also sets it apart from other thiol-containing compounds .

Properties

IUPAC Name

(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-5H,1H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWLXSDEHFKHPV-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C=C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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